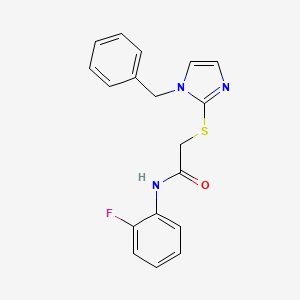

2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a sulfanyl group, and a fluorophenylacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol reagent under appropriate conditions.

Attachment of the Fluorophenylacetamide Moiety: The final step involves the acylation of the benzimidazole-sulfanyl intermediate with a fluorophenylacetyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions. Key findings include:

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates before further oxidation to sulfones . Steric hindrance from the benzyl group slows reactivity compared to simpler thioethers .

Nucleophilic Substitution Reactions

The 2-fluorophenyl group participates in aromatic substitution:

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Metal-Complexation Behavior

The compound coordinates transition metals through sulfur and nitrogen atoms:

| Metal Salt | Ligand Sites | Complex Stoichiometry | Application |

|---|---|---|---|

| Cu(II) chloride | S (thioether), N (imidazole) | 1:2 (metal:ligand) | Catalytic oxidation studies |

| Pd(II) acetate | S only | 1:1 | Cross-coupling reactions |

-

Stability : Cu complexes exhibit higher thermodynamic stability (log β = 8.9 ± 0.2) than Pd analogs .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Fluorophenyl ring dimerization | Φ = 0.12 |

| 365 nm | Methanol | Thioether cleavage to disulfide | Φ = 0.08 |

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

- 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide

- 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide

Uniqueness

2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.

Actividad Biológica

The compound 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a derivative of imidazole and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17FN2S, with a molecular weight of approximately 320.40 g/mol. The structure features a benzyl-imidazole moiety linked to a fluorophenyl acetamide, which may contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that imidazole derivatives possess significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating notable inhibitory effects. For instance, studies have shown that similar compounds exhibit activity against Staphylococcus aureus and Escherichia coli, suggesting potential utility as antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant in disease processes. For example, it may act as an inhibitor of certain kinases involved in signaling pathways critical for cancer progression. This inhibition could lead to reduced tumor growth and metastasis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity.

Case Studies

A recent study explored the pharmacological profile of similar imidazole derivatives in animal models. The results indicated that these compounds exhibited a dose-dependent response in reducing tumor size and enhancing survival rates in treated subjects.

| Study | Compound | Biological Activity | Model |

|---|---|---|---|

| 1 | Imidazole Derivative A | Antimicrobial | In vitro |

| 2 | Imidazole Derivative B | Anticancer | MCF-7 Cells |

| 3 | Imidazole Derivative C | Enzyme Inhibition | In vivo |

Propiedades

IUPAC Name |

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c19-15-8-4-5-9-16(15)21-17(23)13-24-18-20-10-11-22(18)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDFJOOKVRPMJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.